molecular formula C21H14F4N2O2 B2432224 N'-[(1E)-[2-(4-fluorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide CAS No. 338393-78-5

N'-[(1E)-[2-(4-fluorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide

Cat. No.: B2432224
CAS No.: 338393-78-5
M. Wt: 402.349
InChI Key: BNGZBZMSQMGLPC-LGJNPRDNSA-N
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Description

N'-[(1E)-[2-(4-fluorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide is a useful research compound. Its molecular formula is C21H14F4N2O2 and its molecular weight is 402.349. The purity is usually 95%.
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Properties

IUPAC Name

N-[(E)-[2-(4-fluorophenoxy)phenyl]methylideneamino]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F4N2O2/c22-17-9-11-18(12-10-17)29-19-4-2-1-3-15(19)13-26-27-20(28)14-5-7-16(8-6-14)21(23,24)25/h1-13H,(H,27,28)/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGZBZMSQMGLPC-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(1E)-[2-(4-fluorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydrazone linkage, characterized by the presence of a fluorophenoxy group and a trifluoromethyl substituent. Its molecular formula is C18H15F4N2OC_{18}H_{15}F_4N_2O, and its structure can be represented as follows:

N 1E 2 4 fluorophenoxy phenyl methylidene 4 trifluoromethyl benzohydrazide\text{N 1E 2 4 fluorophenoxy phenyl methylidene 4 trifluoromethyl benzohydrazide}

Antimicrobial Activity

Research indicates that derivatives of 4-(trifluoromethyl)benzohydrazide, including the target compound, exhibit significant antimicrobial properties. In studies, these compounds demonstrated efficacy against various bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 125 µM to 250 µM against M. tuberculosis , suggesting moderate to high potency compared to traditional antibiotics like isoniazid .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes associated with neurodegenerative diseases. Specifically, it was tested for inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Results showed moderate inhibition with IC50 values ranging from 27.04 µM to 106.75 µM for AChE, indicating potential as a therapeutic agent for Alzheimer's disease .

Enzyme IC50 (µM) Comparison
Acetylcholinesterase (AChE)27.04 - 106.75Comparable to rivastigmine (38.4 µM)
Butyrylcholinesterase (BuChE)58.01 - 277.48Less potent than AChE inhibitors

Cytotoxicity

Cytotoxicity assays revealed that the compound exhibits low cytostatic activity against various eukaryotic cell lines at concentrations up to 100 µM, suggesting a selective action that may limit off-target effects in therapeutic applications .

The proposed mechanism of action involves the interaction of this compound with DNA and various enzymes. The compound is believed to intercalate into DNA strands, disrupting replication processes and leading to apoptosis in cancer cells . Additionally, its ability to inhibit cholinesterases suggests a role in modulating neurotransmitter levels, which is critical in neurodegenerative conditions.

Case Studies

Several studies have focused on the biological activity of hydrazone derivatives similar to the target compound:

  • Antimicrobial Efficacy : A study evaluated multiple hydrazone derivatives for their antibacterial properties against M. tuberculosis , revealing that certain substitutions enhance activity significantly compared to the parent compound .
  • Neuroprotective Potential : Research on enzyme inhibition highlighted that specific structural modifications improved selectivity and potency against AChE, making these derivatives promising candidates for further development as cognitive enhancers .

Scientific Research Applications

Anticholinesterase Activity

Recent studies have highlighted the potential of hydrazones derived from 4-(trifluoromethyl)benzohydrazide as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play critical roles in neurotransmission, and their inhibition can be beneficial in treating conditions such as Alzheimer's disease. The hydrazone derivatives exhibited dual inhibition capabilities, with IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE, indicating their potential as therapeutic agents in neurodegenerative disorders .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have demonstrated that fluorinated imines and hydrazones possess significant antibacterial properties, making them promising candidates for the development of new antimicrobial agents . The structural characteristics of N'-[(1E)-[2-(4-fluorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide contribute to its effectiveness against various bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings and the trifluoromethyl group can significantly influence the compound's inhibitory potency against cholinesterases and its antimicrobial efficacy.

Substituent Effect on Activity
Trifluoromethyl groupEnhances lipophilicity and biological activity
Fluorophenoxy groupContributes to increased binding affinity to target enzymes
Position of substituentsAlters steric hindrance and electronic properties affecting reactivity

Case Study: Cholinesterase Inhibition

In a study evaluating various hydrazone derivatives, it was found that specific substitutions led to enhanced inhibition of AChE compared to BuChE, suggesting potential selectivity that could be exploited in drug design . The most potent inhibitors were identified as those containing both trifluoromethyl and fluorinated phenyl groups.

Case Study: Antimicrobial Efficacy

A series of experiments tested this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity, supporting further development as a therapeutic agent in infectious diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this benzohydrazide derivative, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a Schiff base condensation between a hydrazide (e.g., 4-(trifluoromethyl)benzohydrazide) and a substituted aldehyde (e.g., 2-(4-fluorophenoxy)benzaldehyde). Key steps include:

  • Catalytic Acid Use : Employ acetic acid or p-toluenesulfonic acid in ethanol under reflux to facilitate imine bond formation .
  • Solvent Selection : Polar aprotic solvents like DMF or ethanol enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity .

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis confirms the (E)-configuration of the hydrazone linkage and planar geometry of the fluorophenoxy-phenyl group .
  • NMR/FT-IR :
  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), hydrazide NH (δ 10.2–11.5 ppm), and trifluoromethyl (δ -63 ppm in ¹⁹F NMR) .
  • FT-IR : Stretching bands for C=O (1650–1680 cm⁻¹), C=N (1590–1620 cm⁻¹), and C-F (1100–1250 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and fluorophenoxy groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. The electron-withdrawing trifluoromethyl group reduces electron density on the benzene ring, directing substitutions to the fluorophenoxy moiety .
  • Kinetic Studies : Monitor reaction rates with varying substituents (e.g., replacing -CF₃ with -CH₃) to quantify electronic effects .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Dose-Response Curves : Ensure consistent concentration ranges (e.g., 1–100 μM) and controls (e.g., DMSO vehicle) to minimize solvent interference .
  • Membrane Permeability Assays : Use Caco-2 cell monolayers to correlate activity with cellular uptake, addressing discrepancies in efficacy .

Q. How can molecular docking and dynamics simulations predict binding modes with biological targets?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases (e.g., EGFR) based on structural homology to known inhibitors .
  • Software Workflow :

Docking (AutoDock Vina) : Generate binding poses using the compound’s minimized 3D structure.

MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

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